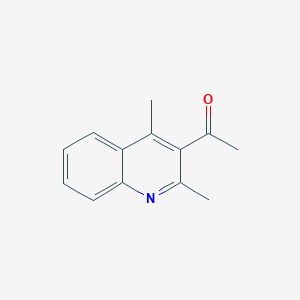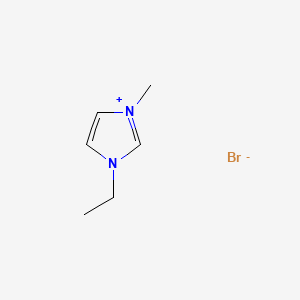
1-(2,4-Dimethylquinolin-3-yl)ethanone
Übersicht
Beschreibung
1-(2,4-Dimethylquinolin-3-yl)ethanone is a chemical compound . Its molecular formula is C13H14ClNO .
Synthesis Analysis
The synthesis of this compound can be achieved from the condensation of 2-aminoacetophenone with acetylacetone in the presence of FeCl3.6H2O as a catalyst and water as a solvent . This method offers several advantages such as shorter reaction time, milder conditions, easy workup, and better yields .Molecular Structure Analysis
The molecular structure of this compound is represented by the molecular formula C13H14ClNO . The molecular weight of this compound is 235.70936 .Chemical Reactions Analysis
The reaction of 2-aminoacetophenone with acetylacetone in the presence of the H-ZSM-5 h zeolite provides the formation of this compound at a 100% selectivity and a ketone conversion of 82% . It has been shown that the catalyst can be used five times without regeneration .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
1-(2,4-Dimethylquinolin-3-yl)ethanone derivatives have been synthesized and evaluated for antimicrobial properties. For example, compounds containing this structure demonstrated significant antibacterial activity against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, and antifungal activity against Aspergillus niger and Ustilago maydis (Raju et al., 2016).
Synthetic Methods
Research includes the development of new synthetic routes for compounds incorporating this compound. For instance, a practical synthesis route was developed for N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide starting from 2-aminophenyl-ethanone (Wenpeng et al., 2014).
Structural and Vibrational Studies
Studies have been conducted on the structural and vibrational characteristics of compounds like 1-(2-chloro-4-phenylquinolin-3-yl)ethanone. These investigations include single crystal X-ray diffraction, FTIR, NMR analysis, and DFT computations (Murugavel et al., 2016).
Antioxidant and Antibacterial Activities
Compounds derived from this compound have been assessed for antioxidant, antifungal, and antibacterial activities. For instance, some derivatives exhibited notable DPPH free radical scavenging activity and significant antibacterial activity against various Gram-positive and Gram-negative bacteria (Kumar & Vijayakumar, 2017).
Antituberculosis Studies
Some 3-heteroarylthioquinoline derivatives synthesized from this compound have shown promising in vitro antituberculosis activity. Certain compounds were highly active against Mycobacterium tuberculosis H37Rv, demonstrating their potential in antituberculosis drug development (Chitra et al., 2011).
Antioxidant and Anti-Diabetic Agent Research
Novel chloroquinoline derivatives, including this compound, have been synthesized and evaluated for their antioxidant activity. Studies indicate that these compounds could act as effective anti-diabetic agents by inhibiting key proteins involved in diabetes (Murugavel et al., 2017).
Antibacterial Activity of Synthesized Derivatives
Research includes the synthesis of novel 1-(5-(2-p-tolyloxyquinolin-3-yl)-2-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)ethanones, demonstrating potential antibacterial activity against various bacterial strains (Joshi et al., 2011).
Eigenschaften
IUPAC Name |
1-(2,4-dimethylquinolin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-8-11-6-4-5-7-12(11)14-9(2)13(8)10(3)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAMYKCBRHBKKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368931 | |
| Record name | 1-(2,4-dimethylquinolin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14428-41-2 | |
| Record name | 1-(2,4-dimethylquinolin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[1-Oxo-2-(pyridin-4-ylmethylamino)ethyl]amino]benzoic acid methyl ester](/img/structure/B1224347.png)
![[2-[(2-Bromophenyl)methoxy]phenyl]-[4-(2-pyrimidinyl)-1-piperazinyl]methanone](/img/structure/B1224348.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-[[3-(2-fluorophenyl)-4-oxo-2-quinazolinyl]thio]acetamide](/img/structure/B1224349.png)
![(5E)-3-ethyl-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1224351.png)


![N-tert-butyl-4-[3-(trifluoromethyl)-2-pyridinyl]-1-piperazinecarboxamide](/img/structure/B1224357.png)

![(4-Methylphenyl)-[4-[4-nitro-2-(1-pyrrolyl)phenyl]-1-piperazinyl]methanone](/img/structure/B1224361.png)
![N-[(2-chloroanilino)-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1224362.png)
![3-[(4-Bromophenyl)methyl]-4-(4-methoxyanilino)-4-oxobutanoic acid](/img/structure/B1224363.png)
![5-(1-adamantyl)-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide](/img/structure/B1224366.png)
![1-[2,5-Dimethyl-1-(2-oxolanylmethyl)-3-pyrrolyl]-2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B1224369.png)
![2-(3-Pyridinyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]thiazole](/img/structure/B1224370.png)